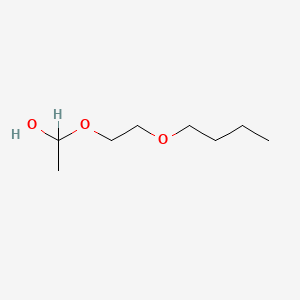

1-(2-Butoxyethoxy)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-butoxyethoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-4-5-10-6-7-11-8(2)9/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOETZUGRUONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866425 | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54446-78-5 | |

| Record name | Ethanol, 1-(2-butoxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054446785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Butoxyethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Butoxyethoxy)ethanol

This guide provides a comprehensive technical overview of the chemical and physical properties of 1-(2-Butoxyethoxy)ethanol, a versatile glycol ether solvent. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, emphasizing the scientific principles behind property determination and offering detailed experimental methodologies.

Section 1: Introduction and Molecular Structure

This compound, also widely known by its trivial names Diethylene Glycol Monobutyl Ether (DEGBE) and Butyl Carbitol, is a colorless, viscous liquid with a mild, pleasant odor.[1] Its unique molecular structure, featuring both an ether and a hydroxyl functional group, imparts a valuable combination of properties, making it a highly effective solvent and coupling agent in a multitude of industrial and commercial applications.[1] These include paints and coatings, cleaning products, printing inks, and as a chemical intermediate.[2]

The synthesis of this compound is primarily achieved through the base-catalyzed reaction of ethylene oxide with n-butanol. This process involves the nucleophilic attack of the butoxide ion on the epoxide ring, followed by subsequent ethoxylation to yield the desired product.

Molecular and Structural Data

| Property | Value | Source |

| Chemical Formula | C₈H₁₈O₃ | |

| Molecular Weight | 162.23 g/mol | [3] |

| CAS Number | 112-34-5 | [1] |

| SMILES | CCCCOCCOCCO | [3] |

| InChI Key | OAYXUHPQHDHDDZ-UHFFFAOYSA-N | [3] |

Section 2: Physicochemical Properties and Their Determination

The utility of this compound in various applications is a direct consequence of its specific physical and chemical properties. This section details these properties and outlines the standardized methodologies for their accurate determination, ensuring data integrity and reproducibility.

Table of Physicochemical Properties

| Property | Value | Method |

| Boiling Point | 231 °C (lit.) | OECD Guideline 103 |

| Melting Point | -68 °C (lit.) | OECD Guideline 102 |

| Density | 0.953 g/mL at 20 °C (lit.) | OECD Guideline 109, ASTM D1122 |

| Kinematic Viscosity | 6.1 cSt at 20 °C | ASTM D445 |

| Flash Point | 100 °C (closed cup) | ISO 2719 |

| Water Solubility | Miscible | OECD Guideline 105 |

| Vapor Pressure | <1 hPa at 20 °C | OECD Guideline 104 |

| Refractive Index | n20/D 1.432 | OECD Guideline 101 |

Experimental Protocols for Property Determination

The kinematic viscosity of this compound is determined using a calibrated glass capillary viscometer according to ASTM D445 .[2][4] This method relies on measuring the time for a fixed volume of the liquid to flow under gravity through the capillary. The choice of a glass capillary viscometer is predicated on the Newtonian flow behavior of this glycol ether, where shear stress is proportional to the shear rate.

Protocol for Kinematic Viscosity Determination (ASTM D445):

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with a stability of ±0.02°C, and a calibrated timer.

-

Sample Preparation: The sample is filtered through a fine-mesh screen to remove any particulate matter and then charged into the viscometer.

-

Temperature Equilibration: The viscometer is placed in the constant temperature bath, ensuring the liquid level is below the bath surface, and allowed to equilibrate for at least 30 minutes.

-

Measurement: The liquid is drawn up into the upper bulb of the viscometer. The time taken for the liquid meniscus to pass between two calibrated marks is accurately measured.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer calibration constant (C): ν = C × t.

-

Data Validation: The measurement is repeated, and the results should be within the precision limits specified in the standard.

Logical Flow for Viscosity Measurement

Caption: Workflow for Kinematic Viscosity Determination.

The density of this compound can be accurately determined using an oscillating densitometer as outlined in OECD Guideline 109 .[5][6][7] This method is preferred for its high precision and small sample volume requirement. The principle involves measuring the change in the oscillation frequency of a U-shaped tube when filled with the sample, which is directly related to the sample's density.

Protocol for Density Determination (OECD 109):

-

Apparatus: Oscillating U-tube densitometer, with temperature control to ±0.1°C.

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Introduction: The sample is injected into the U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the filled U-tube once thermal equilibrium is reached.

-

Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period.

-

Data Validation: The measurement is repeated until a stable reading is obtained. The instrument is periodically checked with a known density standard.

The water solubility of this compound is qualitatively and quantitatively assessed following OECD Guideline 105 .[8][9][10][11] Given its complete miscibility with water, a simple flask method is employed to confirm this property.

Protocol for Water Solubility Determination (Flask Method - OECD 105):

-

Apparatus: Glass flasks with stoppers, magnetic stirrer, and a constant temperature bath.

-

Procedure: A known volume of this compound is added to a flask containing a known volume of deionized water at a controlled temperature.

-

Observation: The mixture is stirred and visually inspected for homogeneity. For miscible liquids, a single clear phase will be observed.

-

Confirmation: The procedure is repeated with varying ratios of the glycol ether to water to confirm miscibility across all proportions.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. This section provides an overview of the expected spectral features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1150-1050 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain appear around 2950-2850 cm⁻¹.

Protocol for Obtaining an IR Spectrum (Neat Liquid):

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.[12]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then acquired.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons in the butyl group and the ethylene glycol units. The chemical shifts and coupling patterns will be consistent with the structure, including a triplet for the terminal methyl group of the butyl chain and multiplets for the methylene groups. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in a different chemical environment, providing a carbon fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 162 may be observed. Common fragmentation pathways for glycol ethers include cleavage of the C-O bonds and the C-C bonds adjacent to the oxygen atoms. Intense peaks at m/z 57 (C₄H₉⁺) and m/z 45 (C₂H₅O⁺) are characteristic fragmentation products.[3]

Section 4: Reactivity and Stability

This compound is a stable compound under normal storage and handling conditions.[13] However, it can undergo reactions typical of alcohols and ethers.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.

-

Etherification/Esterification: The hydroxyl group can react with appropriate reagents to form ethers or esters.

-

Peroxide Formation: Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.[14] Therefore, it should be stored in tightly sealed containers away from light.

It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (butyl or nitrile rubber are recommended), safety goggles or a face shield, and a lab coat.[4]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[15]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from heat, sparks, and open flames.[13]

-

Spill Response: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[14]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.[15]

Section 6: Conclusion

This compound possesses a unique set of chemical and physical properties that make it a valuable solvent and chemical intermediate. A thorough understanding of these properties, coupled with the use of standardized analytical methods for their determination, is crucial for its effective and safe application in research and development. This guide has provided a comprehensive overview of these aspects, offering both the theoretical basis and practical protocols for the scientific professional.

References

- Vertex AI Search. (n.d.). Personal Care | Diethylene Glycol Monobutyl Ether (DEGBE) Supplier Distributor | 112-34-5.

- CymitQuimica. (n.d.). CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol.

- ReAnIn. (n.d.). Diethylene Glycol Monobutyl Ether (DEGBE) Market.

- Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.

- Sigma-Aldrich. (n.d.). Diethylene glycol monobutyl ether DEGBE.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.

- Guidechem. (n.d.). Diethylene glycol monobutyl ether 112-34-5.

- PubChem. (n.d.). Diethylene Glycol Monobutyl Ether.

- OECD. (n.d.). Test No. 105: Water Solubility.

- ASTM International. (2024, May 29). E202 Standard Test Methods for Analysis of Ethylene Glycols and Propylene Glycols.

- ASTM International. (n.d.). D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

- OECD. (n.d.). Test No. 109: Density of Liquids and Solids.

- OECD. (n.d.). Test No. 109: Density of Liquids and Solids.

- Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER.

- OECD. (n.d.). Test No. 105: Water Solubility.

- PrepChem.com. (n.d.). Synthesis of diethylene glycol monoethyl ether.

- Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (2021, January 14). OECD n°109: Density of liquids and solids.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Google Patents. (n.d.). CN111233635A - Synthesis method of diethylene glycol monoethyl ether.

- Fisher Scientific. (2010, June 21). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 1-(2-Butoxyethoxy) ethanol - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 2-Butoxyethanol.

- NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-.

- Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE.

- ResearchGate. (2025, August 7). Kinetics of n-butanol ethoxylation.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- NIST. (n.d.). Ethanol, 1-(2-butoxyethoxy)-.

- ChemicalBook. (n.d.). 2-(2-Butoxyethoxy)ethyl acetate(124-17-4) 1H NMR spectrum.

- JASCO Inc. (2022, August 24). Analysis of Automotive Fluids using FTIR with an ATR Accessory.

- Human Metabolome Database. (2021, September 10). Showing metabocard for 2-(2-Butoxyethoxy)ethanol (HMDB0244918).

- NIST. (n.d.). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ecolink.com [ecolink.com]

- 3. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alphachem.ca [alphachem.ca]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Identification of diethylene glycol monobutyl ether as a source of contamination in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. massbank.eu [massbank.eu]

- 9. ijrcs.org [ijrcs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.be [fishersci.be]

- 12. jascoinc.com [jascoinc.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. alliancechemical.com [alliancechemical.com]

1-(2-Butoxyethoxy)ethanol physical properties

An In-Depth Technical Guide to the Physical Properties of 1-(2-Butoxyethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a high-boiling, colorless liquid with a mild odor, is a versatile glycol ether with significant applications across various scientific and industrial fields.[1] Also known by synonyms such as Diethylene Glycol Monobutyl Ether (DEGBE), Butyl Carbitol, and Butyl Diglycol, its unique combination of ether and alcohol functional groups within its molecular structure imparts excellent solvent properties.[1][2][3] This guide provides a comprehensive overview of its core physical properties, crucial for its application in research, particularly in formulation science, chemical synthesis, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in experimental design and application. The following table summarizes its key physical constants.

| Property | Value | References |

| Molecular Formula | C₈H₁₈O₃ | [2][4] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 112-34-5 | [2] |

| Appearance | Colorless, viscous liquid | [1][3] |

| Odor | Mild, pleasant, characteristic | [1][2] |

| Boiling Point | Approximately 230-231 °C (446-448 °F) | [2] |

| Melting Point | -68 °C (-90.4 °F) | [2][5] |

| Density | Approximately 0.953 - 0.967 g/mL at 20-25 °C | [2][6] |

| Flash Point | Approximately 78-100 °C (172-212 °F) (closed cup) | [6][7] |

| Vapor Pressure | ~0.01 - 30 mmHg at various temperatures | [2][8] |

| Vapor Density | ~5.6 (relative to air) | [2][8] |

| Viscosity | Data available, temperature-dependent | [1][9] |

| Refractive Index | ~1.432 at 20 °C | [2] |

| Autoignition Temperature | ~223-227 °C (433-441 °F) | [5][7] |

| Explosive Limits in Air | 0.7 - 9.4% by volume | [2][7] |

Molecular Structure

The chemical structure of this compound consists of a butyl group attached to a diethylene glycol backbone. This amphiphilic nature, possessing both a hydrophobic alkyl chain and hydrophilic ether and hydroxyl groups, is fundamental to its broad solvency.

Caption: Molecular structure of this compound.

Solubility Characteristics

This compound is notable for its miscibility with water and a wide array of organic solvents.[2][10] It is soluble in alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated hydrocarbons.[2] This broad solvency makes it an excellent coupling agent and mutual solvent for formulations containing otherwise immiscible components, such as oil and water. Its ability to dissolve a variety of substances including oils, dyes, gums, and both natural and synthetic resins is a key attribute.[2]

Safety and Handling

While possessing low volatility, proper safety precautions are essential when handling this compound. It is classified as a serious eye irritant.[11] Prolonged or repeated skin contact may cause minor irritation.[2] Inhalation of high concentrations of vapor may lead to respiratory tract irritation.[11][12] It is crucial to use this chemical in well-ventilated areas and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[13] It is incompatible with strong oxidizing agents and strong bases.[2]

Applications in Research and Development

The unique physical properties of this compound lend it to a multitude of applications in research and industry:

-

Solvent Systems : Its high boiling point and low volatility make it an ideal solvent for processes requiring slow evaporation, such as in the formulation of paints, coatings, and printing inks.[14]

-

Chemical Synthesis : It serves as a reaction solvent for various chemical transformations, particularly those requiring elevated temperatures.

-

Formulation Science : In drug development, it can be explored as a co-solvent or component in topical and transdermal delivery systems, owing to its ability to solubilize a wide range of active pharmaceutical ingredients (APIs).

-

Cleaning and Surface Treatment : It is a component in many industrial and household cleaners due to its effectiveness in dissolving oils and greases.

Experimental Protocols for Property Determination

The physical properties outlined in this guide are determined through standardized experimental methodologies. While specific protocols for this compound are not detailed here, the general approaches are well-established:

-

Purity and Identification (Gas Chromatography - GC) :

-

Principle : Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

-

Methodology : A small sample is injected into the GC instrument. The retention time, the time it takes for the compound to travel through the column, is characteristic of the substance and can be used for identification. The area under the peak is proportional to the concentration, allowing for purity assessment.[6]

-

-

Density Measurement (Pycnometry or Oscillating U-tube) :

-

Principle : Determines the mass of a known volume of the liquid at a specific temperature.

-

Methodology : A pycnometer (a flask with a specific volume) is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the liquid by its volume. Modern instruments often use an oscillating U-tube, where the oscillation frequency is related to the density of the sample.[9]

-

-

Viscosity Measurement (Viscometry) :

-

Principle : Measures a fluid's resistance to flow.

-

Methodology : Various types of viscometers can be used, such as capillary viscometers (measuring the time for a known volume of liquid to flow through a capillary) or rotational viscometers (measuring the torque required to rotate a spindle in the fluid).[9]

-

-

Refractive Index Measurement (Refractometry) :

-

Principle : Measures how much light is bent, or refracted, when it enters the liquid. This is a characteristic property of a substance.

-

Methodology : A refractometer is used to measure the refractive index. A drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted.[9]

-

Caption: General experimental workflow for physical property determination.

Conclusion

This compound is a valuable solvent with a well-characterized set of physical properties that are critical to its diverse applications. Its high boiling point, broad solvency, and miscibility with both aqueous and organic systems make it a compound of interest for researchers and formulation scientists. A comprehensive understanding of its physical characteristics, coupled with adherence to appropriate safety protocols, is essential for leveraging its full potential in scientific and industrial settings.

References

-

PubChem. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177. [Link]

-

Ataman Kimya. DIETHYLENE GLYCOL MONOBUTYL ETHER. [Link]

-

Brenntag. Diethylene Glycol Butyl Ether. [Link]

-

Unknown Source. Diethylene glycol monobutyl ether. [Link]

-

PubChem. CID 25104213 | C16H36O6. [Link]

-

American Chemical Society. Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures. [Link]

-

Wikipedia. 2-Butoxyethanol. [Link]

-

NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. [Link]

-

Integra Chemical Company. SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL. [Link]

-

Inchem.org. ICSC 0788 - DIETHYLENE GLYCOL MONOBUTYL ETHER. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

-

Stenutz. 2-(2-butoxyethoxy)ethanol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. [Link]

-

NJ.gov. Ethylene Glycol Monobutyl Ether - Hazardous Substance Fact Sheet. [Link]

-

ResearchGate. Density, Viscosity, and Refractive Index for Water + 2-Butoxyethanol and + 2-(2-Butoxyethoxy)ethanol at Various Temperatures | Request PDF. [Link]

-

NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

-

Cheméo. Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5). [Link]

-

US EPA. Ethanol, 2-(2-butoxyethoxy)- - Substance Details - SRS. [Link]

-

PubChem. 2-Butoxyethanol | C6H14O2 | CID 8133. [Link]

-

NIST WebBook. Ethanol, 2-(2-butoxyethoxy)-. [Link]

Sources

- 1. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene glycol monobutyl ether | 112-34-5 [chemicalbook.com]

- 3. CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol | CymitQuimica [cymitquimica.com]

- 4. Ethanol, 2-(2-butoxyethoxy)- [webbook.nist.gov]

- 5. fishersci.be [fishersci.be]

- 6. Diethylene glycol monobutyl ether DEGBE [sigmaaldrich.com]

- 7. ICSC 0788 - DIETHYLENE GLYCOL MONOBUTYL ETHER [inchem.org]

- 8. DIETHYLENE GLYCOL MONOBUTYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diethylene glycol monobutyl ether [chemlongxing.com]

- 11. fishersci.com [fishersci.com]

- 12. integraclear.com [integraclear.com]

- 13. chemos.de [chemos.de]

- 14. benchchem.com [benchchem.com]

Introduction: Understanding the Molecular Profile of a Versatile Glycol Ether

An In-depth Technical Guide to the Characterization of 1-(2-Butoxyethoxy)ethanol (CAS 112-34-5)

This compound, registered under CAS number 112-34-5, is a high-boiling point, colorless liquid belonging to the family of glycol ethers.[1] Its amphiphilic nature, stemming from the presence of both ether and alcohol functional groups, makes it an exceptionally versatile solvent, miscible with water and a wide range of organic solvents.[2] This unique solubility profile has led to its widespread use in numerous industrial and research applications, including as a solvent and coalescing agent in paints, coatings, and inks; a component in cleaning products and degreasers; and as a chemical intermediate in organic synthesis.[1][3][4]

For researchers, scientists, and drug development professionals, a thorough and unambiguous characterization of this compound is critical to ensure purity, validate experimental outcomes, and meet regulatory standards. This guide provides a comprehensive framework for the characterization of this compound, moving beyond a simple listing of properties to explain the causality behind the analytical choices. It is designed as a self-validating system, where chromatographic and spectroscopic techniques are synergistically employed for definitive structural elucidation and purity assessment.

Part 1: Physicochemical Foundation

A precise understanding of a compound's physical and chemical properties is the bedrock of its characterization. These parameters dictate appropriate handling, storage, and the selection of analytical methodologies. For instance, the high boiling point and water solubility of this compound are key considerations when developing gas chromatography or reversed-phase liquid chromatography methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112-34-5 | [5] |

| Molecular Formula | C₈H₁₈O₃ | [6][7] |

| Molar Mass | 162.23 g/mol | [1][5][6] |

| IUPAC Name | 2-(2-Butoxyethoxy)ethan-1-ol | [2] |

| Synonyms | Diethylene glycol monobutyl ether (DEGBE), Butyl Carbitol, Butyl diglycol | [2][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, pleasant | |

| Boiling Point | 230-231 °C | [1][5] |

| Melting Point | -68 °C | [1][5] |

| Density | ~0.954 g/cm³ | [1] |

| Water Solubility | Soluble/Miscible | [1] |

| logP (Octanol/Water) | 0.56 - 0.6 | [5] |

| Flash Point | 100 °C (Closed Cup) | [5][8] |

Part 2: A Multi-faceted Approach to Analytical Characterization

No single technique can provide a complete picture of a chemical's identity and purity. The authoritative characterization of this compound relies on a logical workflow that integrates separation science with multiple spectroscopic methods. This integrated approach ensures that the final identification is cross-validated and robust.

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, or by-products, thereby allowing for a precise assessment of purity.

2.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For a volatile compound like this compound, GC-MS is the gold standard. The gas chromatograph provides excellent separation based on boiling point and polarity, while the mass spectrometer offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. This dual detection system provides two orthogonal data points, significantly increasing the confidence of identification.

Trustworthiness: The method's validity is ensured by using an internal standard for quantification and by comparing the resulting mass spectrum against established libraries, such as the NIST Mass Spectral Library.[7] The retention index also serves as a reliable parameter for identification.[9]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1][10]

-

Column Selection: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is a suitable choice for resolving glycol ethers.[1]

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1000 µg/mL in a suitable solvent like methanol or dichloromethane.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

For sample analysis, dilute the material to fall within the calibration range.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 60°C, hold for 1 minute, ramp at 10°C/min to 240°C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[11]

-

Source Temperature: 230 °C

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the peak for this compound by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[7] Quantify purity by area percentage or against a calibration curve.

Spectroscopic Elucidation: Confirming the Molecular Structure

Spectroscopic techniques probe the molecular structure at a fundamental level, providing a unique fingerprint of the compound. The synergy between MS, IR, and NMR is crucial for unambiguous structural confirmation.

Caption: Synergy of spectroscopic methods for structural validation.

2.2.1 Mass Spectrometry (MS)

Expertise & Experience: The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. For this compound, EI-MS will show the molecular ion (M⁺) if it is stable enough, but more prominently, it will display fragments resulting from the cleavage of C-O and C-C bonds. Key expected fragments provide strong evidence for the butoxy and ethoxyethanol moieties.

Table 2: Key Mass Fragments for this compound

| m/z | Interpretation | Source |

| 45 | [CH₂CHOH]⁺ | [11] |

| 57 | [C₄H₉]⁺ (Butyl group) | [11] |

| 73 | [CH(OH)OCH₂CH₂]⁺ | [11] |

| 89 | [CH₂O(CH₂)₂OH]⁺ | [11] |

| 117 | [M - C₂H₅O]⁺ or [C₄H₉O(CH₂)₂O]⁺ | [11] |

2.2.2 Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by characteristic absorptions for the hydroxyl (-OH) and ether (C-O) groups. The presence of a strong, broad O-H stretch is indicative of hydrogen bonding, a key feature of alcohols.[12]

Experimental Protocol: FTIR Analysis (Thin Film)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[11] Gently press the plates together to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for key absorption bands.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description | Source(s) |

| ~3430 | O-H stretch | Strong, Broad | [11][12] |

| 2870-2960 | C-H stretch | Strong (Alkyl) | [11] |

| ~1120 | C-O stretch | Strong (Ether & Alcohol) | [11][12] |

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR shows the number of different types of carbon atoms in the molecule.

Trustworthiness: The combination of ¹H and ¹³C NMR spectra, along with their characteristic chemical shifts and coupling patterns, provides an unambiguous fingerprint of the molecular structure. The predicted spectrum for this compound is unique and can be easily distinguished from related glycol ethers.[11]

Experimental Protocol: NMR Analysis

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.[11]

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[11]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. A "D₂O shake" can be performed to confirm the -OH proton signal: after acquiring the initial ¹H spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The -OH peak will disappear.[12]

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Assignment | ~Shift (ppm) | Multiplicity | Integration |

| a | CH₃-CH₂- | 0.9 | Triplet (t) | 3H |

| b, c | -CH₂-CH₂- (Butyl) | 1.4, 1.5 | Multiplets (m) | 4H |

| d | -O-CH₂- (Butyl) | 3.5-3.7 | Multiplet (m) | 2H |

| e, f | -O-CH₂-CH₂-O- | 3.5-3.7 | Multiplet (m) | 4H |

| g | -CH₂-OH | ~3.7 | Triplet (t) | 2H |

| h | -OH | ~2.5 | Singlet (s, broad) | 1H |

| ¹³C NMR | Assignment | ~Shift (ppm) | ||

| CH₃- | ~14 | |||

| -CH₂- (Butyl) | ~19, ~32 | |||

| -CH₂-OH | ~62 | |||

| -O-CH₂- | ~70, ~71 | |||

| Note: NMR shifts are approximate and can vary based on solvent and concentration. Source for comparative shifts:[11] |

Part 3: Safety and Handling

A comprehensive characterization includes an understanding of the compound's hazards. According to safety data sheets, this compound causes serious eye irritation.[5][8] It is a combustible liquid and may form explosive peroxides.[5][13] Proper personal protective equipment (PPE), including safety glasses and gloves, should always be worn.[5][8] All work should be conducted in a well-ventilated area, away from heat and ignition sources.[13]

Conclusion

The definitive characterization of this compound (CAS 112-34-5) is achieved not by a single measurement, but by the logical and systematic application of orthogonal analytical techniques. The combination of chromatographic separation (GC-MS) to establish purity and spectroscopic analysis (MS, IR, NMR) to confirm molecular structure provides a robust, self-validating data package. This in-depth approach ensures the quality and reliability of the material, which is paramount for scientists and researchers in any field.

References

-

This compound | C8H18O3 | CID 41088 - PubChem. (URL: [Link])

-

Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. (URL: [Link])

-

Ethanol, 1-(2-butoxyethoxy)- - NIST WebBook. (URL: [Link])

-

BUTYL DIGLYCOL - Ataman Kimya. (URL: [Link])

-

Ethanol, 2-(2-butoxyethoxy)- - NIST WebBook. (URL: [Link])

-

Ethanol, 1-(2-butoxyethoxy)- Gas Chromatography - NIST WebBook. (URL: [Link])

-

Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (URL: [Link])

-

Chemical Properties of Ethanol, 2-(2-butoxyethoxy)- (CAS 112-34-5) - Cheméo. (URL: [Link])

-

Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment (Alternate). (URL: [Link])

-

1-(2-Butoxyethoxy) ethanol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

2-BUTOXYETHANOL 1. Exposure Data - IARC Publications. (URL: [Link])

-

2-Butoxyethanol - Wikipedia. (URL: [Link])

-

Ethanol, 2-(2-butoxyethoxy)- Gas Chromatography - NIST WebBook. (URL: [Link])

-

Butoxyethanol / 2-Butoxyethanol - Chemical Safety Facts. (URL: [Link])

-

SAFETY DATA SHEET: 2-(2-BUTOXYETHOXY)ETHANOL - Integra Chemical. (URL: [Link])

-

Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+% - Cole-Parmer. (URL: [Link])

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (URL: [Link])

-

Butyldiglycol (2-(2-Butoxyethoxy)ethanol) - WATER analysis - Analytice. (URL: [Link])

-

Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]- - NIST WebBook. (URL: [Link])

-

Ethanol, 2-(2-butoxyethoxy)- IR Spectrum - NIST WebBook. (URL: [Link])

-

Diethylene glycol monobutyl ether - MassBank. (URL: [Link])

-

2-(2-n-Butoxyethoxy)ethanol - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem. (URL: [Link])

-

Showing metabocard for 2-(2-Butoxyethoxy)ethanol (HMDB0244918) - Human Metabolome Database. (URL: [Link])

-

Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O) - YouTube. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 112-34-5: 2-(2-Butoxyethoxy)ethanol | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.be [fishersci.be]

- 6. This compound | C8H18O3 | CID 41088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanol, 1-(2-butoxyethoxy)- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. Ethanol, 1-(2-butoxyethoxy)- [webbook.nist.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction to Diethylene Glycol Monobutyl Ether (DGBE)

An In-Depth Technical Guide to the Synthesis of Diethylene Glycol Monobutyl Ether

This document provides a comprehensive technical overview of the predominant synthesis pathway for Diethylene Glycol Monobutyl Ether (DGBE), a versatile glycol ether solvent. Known commercially by trade names such as Butyl CARBITOL™ or Butyl Diglycol, DGBE's unique combination of hydrophilicity and lipophilicity makes it an invaluable component in coatings, inks, cleaners, and as a chemical intermediate.[1][2][3] This guide is intended for researchers, chemists, and process development professionals, offering insights into the reaction mechanism, industrial-scale synthesis protocols, and the critical parameters governing product yield and purity.

DGBE (CAS No. 112-34-5) is a colorless, high-boiling liquid with a mild, characteristic odor.[4][5] Its structure, featuring both an ether and a hydroxyl group, imparts excellent solvency for a wide range of substances, including resins, oils, dyes, and gums.[6] This amphipathic nature allows it to act as a powerful coupling agent, facilitating the miscibility of otherwise immiscible components, such as oil and water in household cleaners.[7]

Table 1: Physicochemical Properties of DGBE

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O₃ | [8] |

| Molecular Weight | 162.23 g/mol | [8] |

| Boiling Point | 231 °C (at 760 mmHg) | [8] |

| Melting Point | -68 °C | [8] |

| Density | 0.9536 g/cm³ (at 20°C) | [8] |

| Flash Point | 78 - 105 °C | [8] |

| Solubility | Miscible with water and most organic solvents |[2] |

The Core Synthesis Pathway: Base-Catalyzed Ethoxylation of n-Butanol

The primary and most economically viable industrial method for producing DGBE is the base-catalyzed reaction of n-butanol with ethylene oxide (EO).[1][7] This process, known as ethoxylation, involves the sequential addition of ethylene oxide units to an alcohol. The overall reaction scheme also produces ethylene glycol monobutyl ether (EGBE) as a primary co-product, along with higher-order glycol ethers (triethylene glycol monobutyl ether, etc.) as by-products.[4]

The selectivity towards DGBE is controlled by adjusting the molar ratio of the reactants; a higher ratio of ethylene oxide to n-butanol favors the formation of higher-order glycol ethers like DGBE.[4]

Sources

- 1. Diethylene Glycol Monobutyl Ether, ?Butyl Diglycol, Butyl Carbitol, 2 (2-Butoxy Ethoxy) Ethanol [advancepetro.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethylene glycol monobutyl ether CAS 112-34-5 | 803129 [merckmillipore.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. openpr.com [openpr.com]

- 8. media.laballey.com [media.laballey.com]

An In-Depth Technical Guide to the Molecular Structure Elucidation of Butyl Carbitol

Abstract

This technical guide provides a comprehensive framework for the molecular structure elucidation of Butyl Carbitol, also known as 2-(2-butoxyethoxy)ethanol. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond procedural outlines to deliver an in-depth understanding of the analytical logic and multi-technique synergy required for unambiguous structural confirmation. We will explore the integrated application of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating protocols, and the synthesis of spectral data are emphasized to ensure the highest degree of scientific integrity.

Foundational Profile of Butyl Carbitol

Before delving into complex analytical techniques, a robust understanding of the target molecule's fundamental properties is essential. This foundational data informs experimental design, from solvent selection to interpretation of spectral data. Butyl Carbitol is a colorless liquid classified as a glycol ether, valued for its slow evaporation rate and excellent solvency for a wide range of substances.[1]

Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number: 112-34-5.[2] The molecule's systematic IUPAC name is 2-(2-butoxyethoxy)ethanol, which precisely describes its structure: a butyl group attached to a diethylene glycol backbone via an ether linkage, terminating in a primary alcohol.[3]

Table 1: Physicochemical Properties of Butyl Carbitol

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-butoxyethoxy)ethanol | [3] |

| Synonyms | Diethylene glycol monobutyl ether, Butyl digol | [4][5] |

| CAS Number | 112-34-5 | [5] |

| Molecular Formula | C₈H₁₈O₃ | [4] |

| Molecular Weight | 162.23 g/mol | [5][6] |

| Boiling Point | 230-231 °C | [7] |

| Melting Point | -68 °C | [7] |

| Density | ~0.954 g/mL at 20-25 °C | [5][8] |

| Solubility | Miscible in water, oils, and many organic solvents | [5][9] |

This initial profile provides the empirical formula (C₈H₁₈O₃) and molecular weight (162.23), which are critical hypotheses to be tested and confirmed by mass spectrometry. The presence of both ether (C-O-C) and alcohol (O-H) functional groups, implied by the IUPAC name, will be the primary focus of spectroscopic investigations.

The Integrated Elucidation Workflow

Our approach is hierarchical:

-

Functional Group Identification (FTIR): Rapidly confirm the presence of key chemical bonds (O-H, C-O, C-H).

-

Connectivity & Environment Mapping (NMR): Elucidate the precise arrangement of the carbon-hydrogen framework and distinguish between different chemical environments.

-

Molecular Weight & Fragmentation Confirmation (GC-MS): Verify the overall molecular mass and analyze fragmentation patterns to corroborate the proposed structure.

Caption: High-level workflow for molecular structure elucidation.

Spectroscopic Analysis: Deconstructing the Molecule

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is the first logical step due to its speed and unparalleled ability to identify functional groups. The principle rests on the absorption of infrared radiation by specific molecular vibrations. For Butyl Carbitol, we have two primary targets: the hydroxyl (-OH) group of the alcohol and the ether (C-O-C) linkages. Their presence provides immediate, high-confidence validation of the molecule's classification as an alcohol and ether.[10]

Expected Absorptions:

-

O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch (Aliphatic): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O Stretch (Alcohol & Ether): Strong, distinct absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹. The presence of both primary alcohol and ether linkages will result in prominent peaks within this range.

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

This protocol is a self-validating system because the background scan directly accounts for atmospheric interference, ensuring the final spectrum is purely that of the analyte.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: With a clean and empty ATR crystal, perform a background scan. This captures the spectral signature of the ambient environment, which will be computationally subtracted from the sample scan.

-

Sample Application: Place a single drop of Butyl Carbitol directly onto the ATR crystal, ensuring complete coverage.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum and performs a Fourier transform to generate the final absorbance vs. wavenumber plot.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While FTIR confirms what functional groups are present, NMR reveals how they are connected. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map the molecule's complete carbon-hydrogen framework. ¹H NMR is particularly powerful as it provides data on the chemical shift (electronic environment), integration (proton ratio), and splitting patterns (neighboring protons), which are essential for assembling the butyl and ethoxy fragments.

Expected ¹H NMR Signals (in CDCl₃):

-

Butyl Group (CH₃-CH₂-CH₂-CH₂-O-):

-

-CH₃: A triplet, integrating to 3H, at ~0.9 ppm.

-

-CH₂-CH₃: A sextet, integrating to 2H, at ~1.4 ppm.

-

-CH₂-CH₂-CH₃: A quintet, integrating to 2H, at ~1.6 ppm.

-

-CH₂-O-: A triplet, integrating to 2H, at ~3.5 ppm.

-

-

Ethoxy Groups (-O-CH₂-CH₂-O-CH₂-CH₂-OH):

-

Signals for these 8 protons will appear as overlapping multiplets in the ~3.5-3.8 ppm range. High-field NMR may resolve these further.

-

-

Hydroxyl Proton (-OH):

-

A broad singlet, integrating to 1H. Its chemical shift is variable (typically 1-5 ppm) and depends on concentration and temperature. A "D₂O shake" experiment can definitively identify this peak by causing it to disappear.[11]

-

Protocol: ¹H NMR Sample Preparation

-

Solvent Preparation: Use a deuterated solvent, typically Chloroform-d (CDCl₃), which is NMR-silent for protons.

-

Sample Weighing: Accurately weigh approximately 10-20 mg of Butyl Carbitol directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved, creating a clear, homogenous solution.

-

Instrument Insertion: Carefully insert the tube into the NMR spectrometer's spinner turbine and place it into the magnet for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS serves two critical functions. First, the Gas Chromatograph (GC) separates the analyte from any potential impurities, ensuring the mass spectrum obtained is from a pure compound.[12] Second, the Mass Spectrometer (MS) provides two definitive pieces of information: the molecular weight of the compound via the molecular ion peak (M⁺) and a characteristic fragmentation pattern that acts as a structural fingerprint.[13] For Butyl Carbitol, we expect the molecular ion peak at an m/z (mass-to-charge ratio) of 162, corresponding to the molecular weight of C₈H₁₈O₃.

Expected Fragmentation: The most common fragmentation in ether-alcohols is alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[11] We would anticipate characteristic fragments resulting from the cleavage of the C-O and C-C bonds along the chain.

Caption: A simplified workflow for a GC-MS experiment.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Butyl Carbitol (~100 µg/mL) in a volatile organic solvent such as Dichloromethane or Methanol.[12]

-

Instrument Conditions:

-

Injector: Set to a temperature of ~250 °C.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of ~250 °C.

-

MS Interface: Set the transfer line temperature to ~280 °C.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 35 to 200.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire data throughout the GC run.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to Butyl Carbitol. Analyze the molecular ion peak and the fragmentation pattern.

Data Integration and Structure Confirmation

Caption: Logical diagram showing data convergence for structure confirmation.

The FTIR spectrum confirms the presence of hydroxyl and ether functionalities. The NMR spectrum provides the exact connectivity of the C₈H₁₈ backbone, detailing the n-butyl group and the two ethoxy units. Finally, the mass spectrum validates the overall molecular weight of 162.23 g/mol and produces a fragmentation pattern that is fully consistent with the structure deduced from NMR and FTIR.[6] This triangulation of evidence allows for the confident and unambiguous elucidation of the molecule as 2-(2-butoxyethoxy)ethanol.

Safety and Handling

As a responsible scientist, proper handling is paramount. Butyl Carbitol can cause serious eye irritation.[14] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. Oxidizes readily in air to form unstable peroxides that may explode spontaneously. Consult the material safety data sheet (MSDS) before use for complete safety and disposal information.[14]

References

-

Occupational Safety and Health Administration (OSHA). (n.d.). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]

-

DrugFuture. (n.d.). Butyl Carbitol?. Retrieved from [Link]

-

GKN Group. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BUTYL CARBITOL SOLVENT (BuCb). Retrieved from [Link]

-

PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. Retrieved from [Link]

-

Dow Inc. (n.d.). Butyl CARBITOL™ Solvent. Retrieved from [Link]

-

UPIglobal. (n.d.). BUTYL CARBITOL Supplier | 112-34-5. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Butyl carbitol | 112-34-5. Retrieved from [Link]

-

Petronas. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

-

EMBIBE. (n.d.). Tests for Alcohols, Phenols and Ethers – Identification and Classification. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, Diethylene glycol monobutyl ether. Retrieved from [Link]

-

Advance Petrochemicals Ltd. (n.d.). Diethylene Glycol Monobutyl Ether – DGMBE. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-(2-butoxyethoxy)-. Retrieved from [Link]

-

Ding, W.-H., & Tzing, S.-H. (2008). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. The Royal Society of Chemistry. Retrieved from [Link]

-

Diehl, J. W., Finkbeiner, J. W., & DiSanzo, F. P. (1995). Determination of ethers and alcohols in gasolines by gas chromatography/Fourier transform infrared spectroscopy. Analytical Chemistry, 67(13), 2015–2019. [Link]

-

Agilent Technologies, Inc. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

-

Sanjay Chemical (India). (n.d.). BUTYL CARBITOL. Retrieved from [Link]

-

PubChem. (n.d.). butyl Carbitol water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Dow Inc. (n.d.). Butyl CARBITOL™ Acetate Solvent. Retrieved from [Link]

-

Aqua Bond Inc. (n.d.). BUTYL CARBITOL. Retrieved from [Link]

Sources

- 1. BUTYL CARBITOL Supplier | 112-34-5 | Your Reliable Distributor UPIglobal [upichem.com]

- 2. Butyl carbitol | 112-34-5 - BuyersGuideChem [buyersguidechem.com]

- 3. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | Occupational Safety and Health Administration [osha.gov]

- 5. Butyl Carbitol? [drugfuture.com]

- 6. Ethanol, 2-(2-butoxyethoxy)- [webbook.nist.gov]

- 7. Butyl Carbitol CAS No. 112-34-5 | Reformchem [reformchem.com]

- 8. petronas.com [petronas.com]

- 9. dow.com [dow.com]

- 10. embibe.com [embibe.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. agilent.com [agilent.com]

- 13. books.rsc.org [books.rsc.org]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Butoxyethoxy)ethanol

This guide provides a detailed analysis of the spectroscopic data for 1-(2-butoxyethoxy)ethanol (CAS No. 54446-78-5). As a secondary alcohol isomer of the more common 2-(2-butoxyethoxy)ethanol, precise structural confirmation is critical. This document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive characterization, tailored for researchers, scientists, and professionals in drug development and chemical analysis. We will delve into the interpretation of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, explaining the causality behind the spectral features and outlining self-validating experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound is a glycol ether with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol .[1] Its structure contains a secondary alcohol, two ether linkages, and a butyl chain. Each of these features imparts a distinct signature in its spectroscopic profile. The unambiguous identification of this specific isomer relies on the integration of data from multiple analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

The following diagram illustrates the molecular structure with atoms systematically labeled for subsequent spectroscopic assignment.

Caption: Molecular structure of this compound with proton (a-i) and carbon (1-10) numbering for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound provides a distinct fragmentation pattern that is crucial for its identification.

Experimental Protocol (GC-MS)

-

Sample Preparation: Dilute the sample (1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce fragmentation pathways.

Data Interpretation

The EI mass spectrum for this compound is available from the NIST Mass Spectrometry Data Center.[3] While the molecular ion (M⁺) at m/z 162 is expected to be weak or absent due to the lability of the alcohol and ether groups, the fragmentation pattern is highly informative.

| m/z | Proposed Fragment Ion | Identity | Relative Intensity |

| 117 | [M - C₂H₅O]⁺ | Loss of the hydroxyethyl group | Low |

| 89 | [C₄H₉OCH₂CH₂]⁺ | Cleavage of the O8-C9 bond | Moderate |

| 57 | [C₄H₉]⁺ | Butyl cation | High (Base Peak) |

| 45 | [C₂H₅O]⁺ | Hydroxyethyl cation | High |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

Causality of Fragmentation: The fragmentation is driven by the stability of the resulting carbocations and neutral radicals.

-

α-Cleavage: The most significant fragmentation pathway for alcohols is cleavage of the bond adjacent to the oxygen atom. For this secondary alcohol, cleavage of the C9-C10 bond results in a resonance-stabilized cation at m/z 45 ([CH₃CH=OH]⁺), which is a prominent peak.[1]

-

Ether Cleavage: Cleavage of the C-O bonds within the ether linkages is also common. The bond between the butyl group and the ether oxygen can cleave to produce a stable butyl cation [C₄H₉]⁺ at m/z 57 , which is observed as the base peak (the most abundant ion).[1]

-

Further Fragmentation: The ion at m/z 89 corresponds to the butoxyethoxy fragment, and the peak at m/z 117 represents the loss of the terminal hydroxyethyl group from the molecular ion.

Sources

An In-depth Technical Guide to the Toxicological Profile of 1-(2-Butoxyethoxy)ethanol

This guide provides a comprehensive toxicological overview of 1-(2-Butoxyethoxy)ethanol, also known as Diethylene Glycol Monobutyl Ether (DEGBE), intended for researchers, scientists, and drug development professionals. The structure of this document is designed to logically present the core toxicological data and mechanistic insights, moving from fundamental properties to detailed systemic effects and experimental considerations.

Introduction and Physicochemical Properties

This compound (CAS No. 112-34-5) is a colorless liquid with a mild, pleasant odor.[1] It belongs to the family of glycol ethers and is widely utilized as a solvent and coalescing agent in the manufacturing of paints, coatings, inks, and cleaning agents. Its high boiling point and low volatility contribute to its utility in various industrial and consumer products.[2] A clear understanding of its toxicological profile is therefore essential for risk assessment and safe handling.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound dictate its systemic exposure and, consequently, its potential for toxicity. For DEGBE, the primary routes of exposure are dermal contact, inhalation, and ingestion.

Absorption

DEGBE can be absorbed through the skin, although prolonged contact is generally required for harmful amounts to be absorbed.[3] Inhalation of vapor is also a potential route of exposure, though its low vapor pressure limits high-concentration inhalation under normal conditions.[3][4] Ingestion can lead to systemic absorption.[3]

Distribution

Following absorption, DEGBE is distributed throughout the body. Specific data on tissue distribution is limited, but like other glycol ethers, it is expected to distribute to various organs.

Metabolism

The metabolism of DEGBE is a critical determinant of its toxicity. While data are scarce for DEGBE itself, it is known to be metabolized in the liver.[5] A key metabolite is 2-(2-butoxyethoxy)acetic acid (BEEA). The metabolic pathway likely involves oxidation of the terminal alcohol group to an aldehyde, followed by further oxidation to the carboxylic acid, BEEA. This process is analogous to the metabolism of other glycol ethers, such as 2-butoxyethanol, which is metabolized to the more toxic 2-butoxyacetic acid (BAA).[6][7] However, the formation of the more toxic BAA from DEGBE is not expected.[8]

The following diagram illustrates the proposed primary metabolic pathway of DEGBE.

Caption: Experimental workflow for assessing glycol ether hematotoxicity.

Experimental Protocols

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

-

Animal Model: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.

-

Acclimatization: Acclimatize animals for at least 5 days to laboratory conditions.

-

Fasting: Fast animals overnight prior to dosing (access to water is permitted).

-

Dose Administration: Administer a single oral dose of DEGBE via gavage. Start with a dose of 300 mg/kg.

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Dose Adjustment: Based on the outcome at the starting dose, subsequent animals are dosed at higher or lower fixed doses (e.g., 2000 mg/kg or 5 mg/kg) to identify the dose that causes evident toxicity but no mortality.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

In Vitro Skin Corrosion (OECD 431: In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method)

-

Test System: Utilize a commercially available reconstructed human epidermis model.

-

Preparation: Equilibrate the RHE tissues in the provided medium overnight in a CO2 incubator.

-

Application: Apply a defined volume of DEGBE to the surface of the RHE tissue.

-

Exposure: Expose the tissue to the test chemical for a specified period (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, rinse the tissues and incubate them with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Measurement: Extract the formazan dye and measure the optical density.

-

Classification: Classify the chemical as corrosive or non-corrosive based on the mean tissue viability relative to the negative control.

Conclusion

This compound possesses a low order of acute toxicity. It is a serious eye irritant but is not a skin sensitizer. Repeated exposure to high doses may lead to effects on the blood, liver, and kidneys in animal models. DEGBE is not considered to be genotoxic or carcinogenic, and it does not appear to pose a significant risk for reproductive or developmental toxicity in the absence of maternal toxicity. The primary metabolite, 2-(2-butoxyethoxy)acetic acid, is considered less toxic than the metabolites of some shorter-chain glycol ethers. Standard toxicological testing protocols are appropriate for further investigation and risk assessment of this compound.

References

-

Redox. (n.d.). Safety Data Sheet Diethylene glycol, monobutyl ether [Non-DG]. Retrieved from [Link]

-

Szymańska, J. A., & Piotrowski, J. K. (2013). Fertility and developmental toxicity studies of diethylene glycol monobutyl ether (DGBE) in rats. International Journal of Occupational Medicine and Environmental Health, 26(4), 621–631. Retrieved from [Link]

-

European Commission. (2006). Opinion on diethylene glycol monobutyl ether (DEGBE). SCCP/1043/06. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Reassessment of 3 Tolerance Exemptions for Ethylene Glycol, Diethylene Glycol, and the Combination of Diethylene Glycol Monometh. Retrieved from [Link]

-

Szymańska, J. A., & Piotrowski, J. K. (2013). FERTILITY AND DEVELOPMENTAL TOXICITY STUDIES OF DIETHYLENE GLYCOL MONOBUTYL ETHER (DGBE) IN RATS. International Journal of Occupational Medicine and Environmental Health, 26(4), 621-631. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2005). Inert Reassessment -- Ethylene Glycol Monobutyl Ether (EBGE) (CAS No. 111-76-2). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Diethylene Glycol Monobutyl Ether (CASRN 112-34-5). Retrieved from [Link]

-

U.S. Army Medical Research and Development Command. (1987). The Subchronic Toxicity of Diethylene Glycol Monobutyl Ether Administered Orally to Rats. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2020). DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL). Retrieved from [Link]

-

Haz-Map. (n.d.). Diethylene glycol monobutyl ether. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013). Ethanol, 2-(2-butoxyethoxy)-: Human health tier II assessment. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Johanson, G., & Boman, A. (1991). Toxicokinetics of inhaled 2-butoxyethanol (ethylene glycol monobutyl ether) in man. British Journal of Industrial Medicine, 48(11), 788–792. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Butoxyethoxy)-ethanol 99+%. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). 2-Butoxyethanol - IDLH. Retrieved from [Link]

-

National Center for Biotechnology Information. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Ghanayem, B. I., & Sullivan, C. A. (1993). Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases. Journal of Pharmacology and Experimental Therapeutics, 267(3), 1361–1369. Retrieved from [Link]

-

International Programme on Chemical Safety. (1998). Butoxyethanol, 2- (CICADS). Retrieved from [Link]

-

Drug Information Portal. (n.d.). 2-(2-Butoxyethoxy)ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (1996). 2-butoxyethanol. Retrieved from [Link]

-

JoDrugs. (n.d.). butoxyethoxy ethanol. Retrieved from [Link]

-

Chemical Insights. (n.d.). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]

-

Texas Commission on Environmental Quality. (1998). 2-Butoxyethanol - CAS Registry Number - Development Support Document. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]

-

Zakhari, S. (2006). Overview: How Is Alcohol Metabolized by the Body?. Alcohol Research & Health, 29(4), 245–254. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Butoxyethanol. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Diethylene glycol monobutyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 2. DIETHYLENE GLYCOL MONOBUTYL ETHER (BUTYL CARBITOL) | Occupational Safety and Health Administration [osha.gov]

- 3. redox.com [redox.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ijomeh.eu [ijomeh.eu]

- 6. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Environmental Journey of Diethylene Glycol Monobutyl Ether: A Technical Guide

Introduction

Diethylene glycol monobutyl ether (DGBE), a key member of the E-series glycol ether family, is a colorless, low-volatility liquid with a faint, mild odor.[1] Produced through the reaction of ethylene oxide and n-butanol, DGBE's unique amphipathic nature—possessing both hydrophilic and lipophilic properties—makes it an exceptionally versatile solvent and coalescing agent.[1] Its primary applications are found in the manufacturing of paints, lacquers, varnishes, household and industrial cleaners, and textile processing.[1] Given its widespread use, understanding the environmental fate of DGBE is paramount for conducting accurate environmental risk assessments and ensuring its responsible application. This guide provides a detailed examination of the physicochemical properties, degradation pathways, mobility, and bioaccumulation potential of DGBE, offering a comprehensive resource for researchers and industry professionals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. For DGBE, these properties indicate a substance that is highly water-soluble and has low volatility, predisposing it to partitioning primarily into the aqueous environmental compartment.

Table 1: Key Physicochemical Properties of Diethylene Glycol Monobutyl Ether (DGBE)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₃ | [2] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| Physical State | Colorless liquid | [2][3] |

| Boiling Point | 224-234 °C at 101.3 kPa | [1][2] |

| Melting Point | < -68 °C | [2][4] |

| Density | 954 - 955 kg/m ³ at 20°C | [1][2] |

| Vapor Pressure | 2.9 Pa (0.0219 mm Hg) at 25°C | [2][5] |

| Water Solubility | 955 g/L at 20°C (Completely miscible) | [2][6] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.56 - 1.0 | [2][3][5][6] |

| Henry's Law Constant | 7.2 x 10⁻⁹ atm·m³/mol | [3][5] |

| Organic Carbon-Water Partition Coefficient (Koc) | 2 - 10 L/kg (Estimated) | [2][6] |

Environmental Fate and Distribution

The ultimate fate of DGBE in the environment is a composite of several key processes: abiotic degradation, biotic degradation, mobility, and the potential for bioaccumulation.

Abiotic Degradation: Atmospheric and Aqueous Stability

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

-

Hydrolysis: DGBE lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic environments.[5]

-

Photolysis: The molecule does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3][5] Consequently, direct photolysis by sunlight is not an expected fate process for DGBE.[3][5]

-

Atmospheric Oxidation: While DGBE has a low vapor pressure, any portion that volatilizes into the atmosphere will be subject to degradation.[7] The primary atmospheric degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH). The rate constant for this vapor-phase reaction has been reported as 7.44 x 10⁻¹¹ cm³/molecule-sec at 23°C.[3][5] This corresponds to an atmospheric half-life of approximately 5.2 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³.[3][5] This indicates a relatively rapid degradation in the troposphere. Reaction products include formaldehyde, propanal, 2-hydroxyethyl formate, and n-butyl formate.[3][5]

Biodegradation: The Primary Removal Mechanism

The principal mechanism for the removal of DGBE from the environment is biodegradation. Multiple studies have demonstrated that DGBE is readily biodegradable under aerobic conditions.[1][2][6]

-

Aerobic Biodegradation: Standardized testing has consistently shown high levels of degradation. In an OECD Test Guideline 301C (Modified MITI test), DGBE achieved 85-93% degradation over 28 days.[2][6][8] An OECD TG 301B test showed 87.1% degradation after 22 days.[2] Furthermore, in an OECD TG 302B (Zahn-Wellens test), which assesses inherent biodegradability, 99-100% degradation was observed within 8-28 days.[2][6] This rapid and extensive biodegradation categorizes DGBE as "readily biodegradable," indicating it is unlikely to persist in the environment.[2]

-

Microbial Action: Specific bacterial strains have been shown to assimilate and degrade glycol ethers. For instance, Pseudomonas sp. can utilize diethylene glycol ethers as a carbon source.[9] The degradation pathway for related glycol ethers involves the oxidation of the terminal alcohol to a carboxylic acid, followed by cleavage of the ether linkage.[9][10] For DGBE, this would likely involve the formation of 2-(2-butoxyethoxy)acetic acid as a key intermediate.